
1-(Ethylamino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylamino)propan-2-ol hydrochloride is an organic compound with the molecular formula C5H13NO·HCl. It is a derivative of propanol and is characterized by the presence of an ethylamino group attached to the second carbon of the propanol backbone. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylamino)propan-2-ol hydrochloride can be synthesized through several methods. One common method involves the reaction of 1-chloro-2-propanol with ethylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is usually purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Ethylamino)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme kinetics and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(ethylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(Ethylamino)propan-2-ol hydrochloride can be compared with other similar compounds such as:
1-(Methylamino)propan-2-ol hydrochloride: This compound has a methyl group instead of an ethyl group, leading to differences in chemical reactivity and biological activity.
1-(Isopropylamino)propan-2-ol hydrochloride: The presence of an isopropyl group results in different steric and electronic effects compared to the ethyl group.
1-(Butylamino)propan-2-ol hydrochloride: The longer butyl chain affects the compound’s solubility and interaction with target molecules.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C5H14ClNO |
|---|---|
Molecular Weight |
139.62 g/mol |
IUPAC Name |
1-(ethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-6-4-5(2)7;/h5-7H,3-4H2,1-2H3;1H |
InChI Key |
NOSJMEUBMZBZIW-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



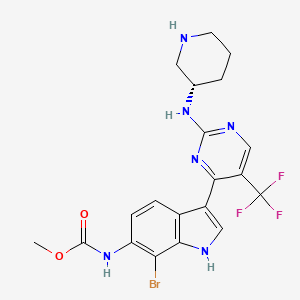
![6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)

![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12431202.png)
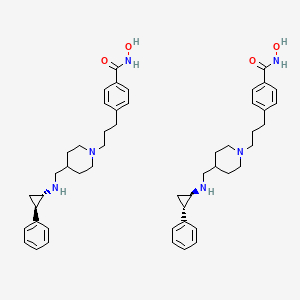
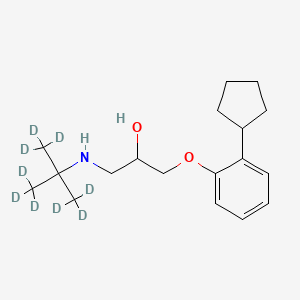
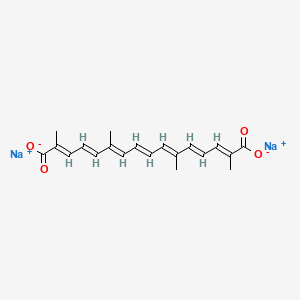
![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
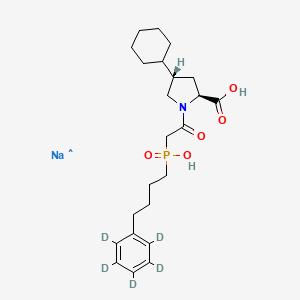
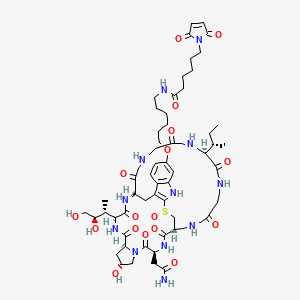
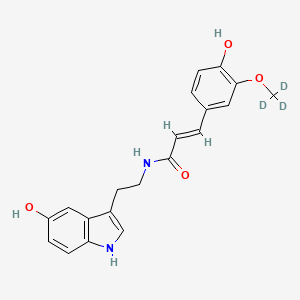
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)
![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)
